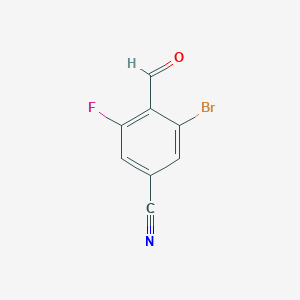

3-Bromo-5-fluoro-4-formylbenzonitrile

Description

3-Bromo-5-fluoro-4-formylbenzonitrile is a multifunctional aromatic compound featuring bromo, fluoro, formyl, and nitrile substituents. The compound’s functional groups—bromo and fluoro (halogens), formyl (aldehyde), and nitrile—suggest applications in pharmaceuticals, agrochemicals, or materials science as a reactive intermediate. The electron-withdrawing nature of the nitrile and formyl groups likely enhances electrophilic substitution reactivity, while halogen substituents may influence steric and electronic properties for targeted molecular interactions.

Properties

IUPAC Name |

3-bromo-5-fluoro-4-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHKWXVTSHBSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219379-93-6 | |

| Record name | 3-bromo-5-fluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-formylbenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 3-bromo-5-fluorobenzonitrile with a formylating agent under controlled conditions. For instance, a solution of 3-bromo-5-fluorobenzonitrile in dry tetrahydrofuran (THF) is cooled to 0°C, followed by the addition of isopropylmagnesium chloride (iPrMgCl) in THF. The mixture is stirred at 0°C for 15 minutes and then at ambient temperature for 1 hour .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-formylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of various substituted benzonitriles.

Oxidation: Conversion to 3-bromo-5-fluoro-4-carboxybenzonitrile.

Reduction: Formation of 3-bromo-5-fluoro-4-hydroxybenzonitrile.

Scientific Research Applications

3-Bromo-5-fluoro-4-formylbenzonitrile is used in scientific research for:

Organic Synthesis: As a building block for synthesizing complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds.

Material Science: As a precursor for the synthesis of advanced materials with specific properties.

Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The formyl group can participate in nucleophilic addition reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Differences:

Functional Groups: The target compound’s formyl group (CHO) distinguishes it from analogs with amino (NH₂), trifluoromethyl (CF₃), or methyl (CH₃) groups. Nitrile vs. Acetonitrile: While both nitrile (CN) and acetonitrile (CH₂CN) groups are electron-withdrawing, the latter (in 4-Bromo-3-fluorophenylacetonitrile) introduces a methylene spacer, altering steric accessibility .

Substituent Positions :

- In 3-Bromo-5-fluoro-4-formylbenzonitrile, substituents occupy positions 3 (Br), 4 (CHO), and 5 (F). This contrasts with 2-Bromo-4-fluoro-5-methylbenzonitrile, where substituents are positioned at 2 (Br), 4 (F), and 5 (CH₃), leading to distinct electronic and steric profiles. Ortho-substituted bromine (position 2) may hinder reactivity compared to meta-substituted bromine (position 3) .

Trifluoromethyl groups (as in 4-Bromo-3-(trifluoromethyl)benzonitrile) provide strong electron-withdrawing effects and metabolic stability, making them common in agrochemicals, unlike the formyl group’s reactivity .

Reactivity and Application Insights

- Pharmaceutical Intermediates: The formyl group in the target compound facilitates derivatization into amines or heterocycles, a versatility absent in methyl- or amino-substituted analogs (e.g., 2-Bromo-4-fluoro-5-methylbenzonitrile) .

- Synthetic Challenges : The presence of iodine in 3-Bromo-5-fluoro-4-iodoaniline may complicate synthesis due to its higher cost and propensity for elimination reactions compared to bromine .

- Electrophilic Substitution : The nitrile group in 4-Bromo-3-(trifluoromethyl)benzonitrile directs electrophiles to specific positions (e.g., para to CN), whereas the formyl group in the target compound may alter regioselectivity .

Purity and Commercial Availability

- Purity levels vary significantly: 3-Bromo-5-fluoro-4-iodoaniline is available at 95% purity , while 4-Bromo-3-(trifluoromethyl)benzonitrile is sold in bulk quantities (1g to 500g) without specified purity . High-purity analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile at 97%) suggest stringent quality requirements for pharmaceutical applications .

Biological Activity

3-Bromo-5-fluoro-4-formylbenzonitrile (CAS No. 2219379-93-6) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, fluorine, and a formyl group, contributing to its unique reactivity and biological properties. The molecular formula is , and its structure can be visualized as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.

- Fluorination : Fluorine can be incorporated using reagents like N-fluorobenzenesulfonimide.

- Formylation : The formyl group is introduced via a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Its structure allows it to act as an inhibitor of certain enzymes, potentially disrupting bacterial folic acid synthesis, similar to other sulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can inhibit the growth of various bacterial strains by interfering with their metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

Data Table: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Cytotoxicity | Induction of apoptosis | |

| Enzyme Inhibition | Disruption of metabolic pathways |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Analysis

In another experimental setup, the compound was tested on several cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.